molecular formula C22H15FN2O2 B2898587 4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one CAS No. 380345-15-3

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one

Cat. No.: B2898587
CAS No.: 380345-15-3
M. Wt: 358.372
InChI Key: ZQDUYRFGZOGCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C22H15FN2O2 and its molecular weight is 358.372. The purity is usually 95%.
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Biological Activity

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one is a synthetic compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₂₁H₁₈F N O₂
  • Molecular Weight : 335.37 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 12 µM.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1065
1540
2020

Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimal inhibitory concentrations (MIC) of 8 µg/mL and 16 µg/mL, respectively.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • DNA Intercalation : Similar to other isoquinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced energy production in malignant cells.

Properties

IUPAC Name

4-benzoyl-3-(4-fluoroanilino)-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-15-10-12-16(13-11-15)24-21-19(20(26)14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(27)25-21/h1-13H,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDUYRFGZOGCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(NC(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.